5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Alzheimer's Disease Research
One study focused on the use of a molecular imaging probe similar in structure to the query compound for quantification of serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease (AD) patients. The study utilized positron emission tomography (PET) and found significant decreases in receptor densities, correlating these decreases with worsening clinical symptoms and decreased glucose utilization in the brain. This suggests potential applications in diagnostic imaging and understanding the pathology of neurodegenerative diseases (Kepe et al., 2006).
Heterocyclic Synthesis
Another research domain involves the synthesis of heterocyclic compounds using analogs of the chemical compound . These compounds have been synthesized for various applications, including the development of new materials and potential therapeutic agents. For example, studies have explored the synthesis of thiophenylhydrazonoacetates and their reactivity toward the creation of heterocyclic compounds, indicating their utility in medicinal chemistry and materials science (Mohareb et al., 2004).
Polymer Research
Research into aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain has shown that compounds structurally related to the query compound can be used in the synthesis of high-performance polymers. These polymers exhibit desirable properties such as solubility in polar solvents and high thermal stability, making them suitable for advanced material applications (Hsiao & Yu, 1996).
Antimicrobial Agents
A series of compounds synthesized from aryl thioamides, which share a core structure with the query compound, were evaluated for their in vitro antimicrobial activity. One study identified a promising compound with significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting the potential for developing new antimicrobial agents (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The primary targets of the compound 5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects.
Future Directions
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been proven to be effectual drugs in present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Biochemical Analysis
Biochemical Properties
Thiophene-based compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiophene derivative and the biomolecule it interacts with .
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-fluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS2/c20-14-3-4-16-13(9-14)10-18(25-16)19(23)22-11-12-5-6-21-15(8-12)17-2-1-7-24-17/h1-10H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDYWOAXKOMACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.